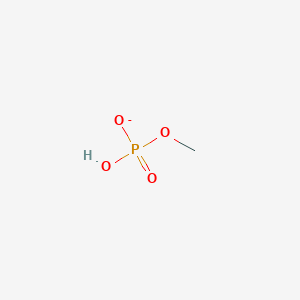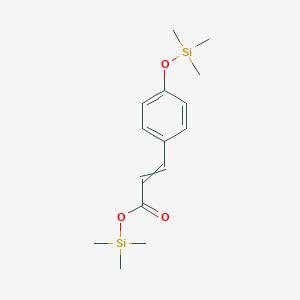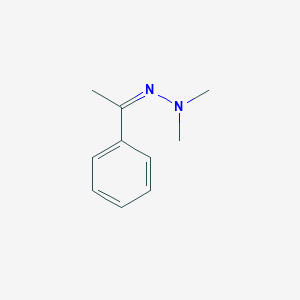
Silver sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver sulfide, also known as silver(I) sulfide, is an inorganic compound with the chemical formula Ag₂S. It is a dense black solid and the only sulfide of silver. This compound is known for its role in the tarnishing of silverware and other silver objects, forming a protective layer that prevents further corrosion. This compound is also utilized in various industrial and scientific applications due to its unique properties .
Métodos De Preparación
Silver sulfide can be synthesized through several methods:
Chemical Deposition: This involves passing hydrogen sulfide gas through an aqueous solution of silver nitrate, resulting in the precipitation of this compound.
Liquid-Phase Synthesis: This compound nanoparticles can be prepared by chemical deposition from aqueous solutions of silver nitrate and sodium sulfide in the presence of stabilizing agents like sodium citrate.
Template Synthesis: This method uses silver foil or an aluminum oxide template to produce this compound nanowires with a high aspect ratio.
Análisis De Reacciones Químicas
Silver sulfide undergoes various chemical reactions:
Oxidation: When exposed to air, this compound can oxidize to form silver sulfate.
Substitution: It reacts with hydrochloric acid to produce silver chloride and hydrogen sulfide.
Aplicaciones Científicas De Investigación
Silver sulfide has numerous applications in scientific research:
Infrared Detectors: Its narrow band gap makes it suitable for use in infrared detectors.
Optoelectronics: This compound is employed in optoelectronic devices due to its excellent electrical conductivity.
Photocatalysis: It is used as a photocatalyst for the degradation of organic dyes, contributing to environmental cleanup efforts.
Mecanismo De Acción
The mechanism of action of disilver(1+) sulfide involves its interaction with various molecular targets and pathways:
Electronic Structure: The microstructure of silver sulfide, including its composition and nonstoichiometry, determines its electronic properties.
Reactive Oxygen Species: In biomedical applications, silver nanoparticles, including this compound, can induce cytotoxicity through the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Silver sulfide can be compared with other metal sulfides such as:
Zinc Sulfide (ZnS): Unlike this compound, zinc sulfide is widely used in luminescent applications due to its phosphorescent properties.
Cadmium Sulfide (CdS): Cadmium sulfide is another semiconductor with applications in solar cells and photodetectors, but it is more toxic compared to this compound.
Lead Sulfide (PbS): Lead sulfide is used in infrared detectors similar to this compound but has different electronic properties and higher toxicity.
This compound stands out due to its unique combination of electronic, optical, and catalytic properties, making it a versatile material for various scientific and industrial applications.
Propiedades
Número CAS |
12751-47-2 |
|---|---|
Fórmula molecular |
H8N2S3 |
Peso molecular |
247.8 g/mol |
Nombre IUPAC |
disilver;sulfide |
InChI |
InChI=1S/2Ag.S/q2*+1;-2 |
Clave InChI |
XUARKZBEFFVFRG-UHFFFAOYSA-N |
SMILES |
[S-2].[Ag+].[Ag+] |
SMILES canónico |
[S-2].[Ag+].[Ag+] |
Sinónimos |
Ag2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



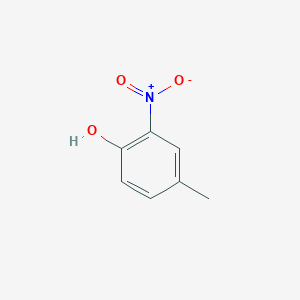
![N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B228404.png)
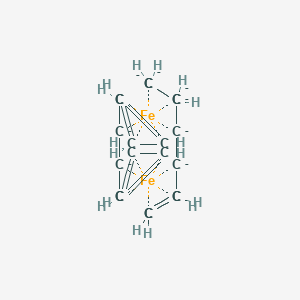
![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)
